molecular formula C8H8FIS B14034673 (4-Fluoro-3-iodo-5-methylphenyl)(methyl)sulfane

(4-Fluoro-3-iodo-5-methylphenyl)(methyl)sulfane

Cat. No.: B14034673
M. Wt: 282.12 g/mol
InChI Key: JQKPETOEKDEFCW-UHFFFAOYSA-N
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Description

(4-Fluoro-3-iodo-5-methylphenyl)(methyl)sulfane: is an organic compound with the molecular formula C8H8FIS and a molecular weight of 282.11 g/mol . This compound is characterized by the presence of fluorine, iodine, and a methylthio group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions can vary, but common methods include halogenation and thiolation reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and thiolation processes, utilizing specialized equipment to ensure the purity and yield of the final product. The exact methods can vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions: (4-Fluoro-3-iodo-5-methylphenyl)(methyl)sulfane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzene derivatives .

Scientific Research Applications

Chemistry: In chemistry, (4-Fluoro-3-iodo-5-methylphenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable for creating diverse chemical libraries .

Biology: The compound can be used in biological studies to investigate the effects of fluorine and iodine substitution on biological activity. It may also serve as a precursor for radiolabeled compounds used in imaging studies .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, making it a candidate for drug development .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of (4-Fluoro-3-iodo-5-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological targets. The methylthio group may also play a role in modulating the compound’s activity .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, (4-Fluoro-3-iodo-5-methylphenyl)(methyl)sulfane is unique due to its specific combination of functional groups. The presence of both fluorine and iodine atoms, along with the methylthio group, imparts distinct chemical and biological properties that can be leveraged in various applications .

Properties

Molecular Formula

C8H8FIS

Molecular Weight

282.12 g/mol

IUPAC Name

2-fluoro-1-iodo-3-methyl-5-methylsulfanylbenzene

InChI

InChI=1S/C8H8FIS/c1-5-3-6(11-2)4-7(10)8(5)9/h3-4H,1-2H3

InChI Key

JQKPETOEKDEFCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)I)SC

Origin of Product

United States

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